molecular formula C18H13IN4O2 B7741690 2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7741690
M. Wt: 444.2 g/mol
InChI Key: YOVDHTLPDJHNQY-UHFFFAOYSA-N
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Description

2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

IUPAC Name

2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN4O2/c19-10-5-7-11(8-6-10)23-9-14(24)15(16(23)20)17-21-13-4-2-1-3-12(13)18(25)22-17/h1-8H,9,20H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVDHTLPDJHNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)I)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)I)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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